6-Amino-2-chloropyrimidine-4-carboxylic acid
Overview
Description
6-Amino-2-chloropyrimidine-4-carboxylic acid is an organic compound with the molecular formula C5H4ClN3O2 and a molecular weight of 173.56 g/mol . It is a pyrimidine derivative, characterized by the presence of an amino group at the 6th position, a chlorine atom at the 2nd position, and a carboxylic acid group at the 4th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-chloropyrimidine-4-carboxylic acid typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with ammonia or an amine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or water, and may require the use of a catalyst to facilitate the reaction . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above . The process may be optimized for cost-effectiveness and efficiency, with considerations for the availability of raw materials, reaction time, and purification methods. Industrial production may also involve the use of automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-chloropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2nd position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can yield nitro derivatives .
Scientific Research Applications
6-Amino-2-chloropyrimidine-4-carboxylic acid has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Agrochemicals: It is used in the synthesis of herbicides and pesticides.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-2-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The amino and carboxylic acid groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways . The chlorine atom may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloropyrimidine: Similar structure but lacks the carboxylic acid group.
2-Amino-6-chloropyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
6-Amino-2-chloropyrimidine-4-carboxylic acid methyl ester: A methyl ester derivative of the compound.
Uniqueness
This compound is unique due to the presence of both an amino group and a carboxylic acid group on the pyrimidine ring, which allows for a wide range of chemical reactions and applications . The chlorine atom at the 2nd position also contributes to its reactivity and potential for substitution reactions .
Properties
IUPAC Name |
6-amino-2-chloropyrimidine-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-5-8-2(4(10)11)1-3(7)9-5/h1H,(H,10,11)(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGBKWYISOUYAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256942 | |
Record name | 6-Amino-2-chloro-4-pyrimidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16492-29-8 | |
Record name | 6-Amino-2-chloro-4-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16492-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-2-chloro-4-pyrimidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-2-chloropyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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